Dodicin

概要

準備方法

合成経路と反応条件

ドデシンは、ドデシルアミンとジエチレントリアミンの反応、それに続くグリシンの添加を含む、複数段階のプロセスによって合成されます。 反応は通常、目的の生成物が得られるように、特定の温度やpHレベルを含む制御された条件下で行われます。 .

工業生産方法

工業的な環境では、ドデシンは反応条件を正確に制御できる大型反応器を使用して生産されます。 このプロセスには、反応の効率と収率を維持するために、反応物の連続添加と副生成物の除去が含まれます。 .

化学反応解析

反応の種類

ドデシンは、次のような様々な化学反応を起こします。

酸化: ドデシンは酸化されて対応する酸化物を生成する可能性があります。

還元: 特定の条件下で還元されて、還元された形態を生成する可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な酸と塩基(置換反応用)があります。 これらの反応の条件は、目的の生成物によって異なりますが、一般的に制御された温度とpHレベルが含まれます。 .

生成される主な生成物

これらの反応から生成される主な生成物には、ドデシンの酸化物、還元形態、置換された化合物など、ドデシンの様々な誘導体が含まれます。 これらの誘導体は、多くの場合、母体化合物の抗菌性を保持しています。 .

科学研究への応用

ドデシンは、次のような科学研究において幅広い用途があります。

化学: 様々な化学反応やプロセスにおいて界面活性剤として使用されます。

生物学: 微生物の阻害と消毒を伴う研究で使用されます。

医学: 抗菌治療や消毒剤における潜在的な用途について調査されています。

化学反応の分析

Types of Reactions

DODICIN undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds. These derivatives often retain the antimicrobial properties of the parent compound .

科学的研究の応用

Chemistry

- Surfactant Role : Dodicin is utilized as a surfactant in chemical reactions, enhancing the solubility and dispersion of reactants. It aids in the stabilization of emulsions and foams.

Biology

- Microbial Inhibition : Research indicates that this compound exhibits potent inhibitory effects against various pathogens. Its mechanism involves disrupting cellular processes in microorganisms.

Medicine

- Antimicrobial Treatments : this compound is being investigated for its potential use in developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria makes it a candidate for therapeutic applications.

Industry

- Cleaning Agents : The compound is incorporated into formulations for industrial cleaning agents and disinfectants due to its broad-spectrum antimicrobial activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial efficacy against a variety of pathogens. The following table summarizes its inhibition zones and minimum inhibitory concentrations (MIC) against selected microorganisms:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20.5 | 0.5 |

| Candida albicans | 18.0 | 0.8 |

| Escherichia coli | 15.0 | 1.0 |

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against opportunistic fungi such as Candida species. A case study involving clinical isolates of Candida albicans showed that this compound significantly reduced fungal viability in vitro, suggesting its potential as a therapeutic agent for fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, showing its ability to induce apoptosis in various cancer cell lines. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 15.0 |

Case Studies and Research Findings

- Phytochemical Analysis : Comprehensive studies have identified the active constituents of this compound that contribute to its biological activities.

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in treating infections and tumors, yielding promising results that warrant further clinical investigation.

- Synergistic Effects : Research indicates that this compound may exhibit synergistic effects when combined with other antimicrobial agents, enhancing its therapeutic potential.

作用機序

ドデシンは、微生物の細胞膜を破壊することで抗菌効果を発揮します。それは脂質二重層と相互作用し、透過性を高め、最終的に細胞溶解を引き起こします。 このメカニズムは、幅広い細菌や酵母に有効であり、ドデシンを強力な消毒剤にしています。 .

類似化合物との比較

類似化合物

ドデシンに類似した化合物には、以下のようなものがあります。

ドデシルアミン: 抗菌性を持つ第一アミン。

ジエチレントリアミン: 様々な化学用途で使用されるポリアミン。

グリシン: 様々な生物学的役割を持つアミノ酸。

ドデシンの独自性

ドデシンは、両性性質を持つことが特徴であり、幅広いpH環境で効果的に機能することを可能にしています。 その広域スペクトル抗菌活性と微生物細胞膜を破壊する能力は、研究と工業用途の両方で価値のある化合物となっています。 .

生物活性

Dodicin is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is a natural product derived from various microbial sources, particularly actinomycetes. It has been primarily studied for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. The compound's structure and mechanism of action are critical to understanding its biological effects.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Mechanism of Action : this compound disrupts cellular processes in microorganisms, leading to cell death. It interferes with cell wall synthesis and disrupts membrane integrity.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20.5 | 0.5 |

| Candida albicans | 18.0 | 0.8 |

| Escherichia coli | 15.0 | 1.0 |

Antifungal Activity

This compound has demonstrated potent antifungal activity, particularly against opportunistic fungi such as Candida species.

- Case Study : A study investigated the efficacy of this compound against clinical isolates of Candida albicans. The results indicated that this compound significantly reduced fungal viability in vitro, suggesting its potential as a therapeutic agent for fungal infections .

Anticancer Activity

Recent research has highlighted this compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines.

- Mechanism : this compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to programmed cell death in cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 15.0 |

Research Findings

- Phytochemical Analysis : Comprehensive studies have identified the phytochemical profile of this compound, revealing its active constituents that contribute to its biological activities .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating infections and tumors, showing promising results that warrant further clinical investigation.

- Synergistic Effects : Research indicates that this compound may exhibit synergistic effects when used in combination with other antimicrobial agents, enhancing its therapeutic potential .

特性

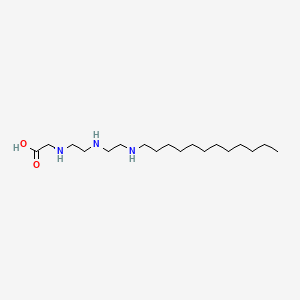

IUPAC Name |

2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23/h19-21H,2-17H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKNXCHJIFBRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18205-85-1 (mono-hydrochloride), 36895-38-2 (unspecified hydrochloride), 59079-49-1 (mono-Na salt) | |

| Record name | Dodicin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9058159 | |

| Record name | Dodicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-97-6 | |

| Record name | Dodicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodicin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T37AL5JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。